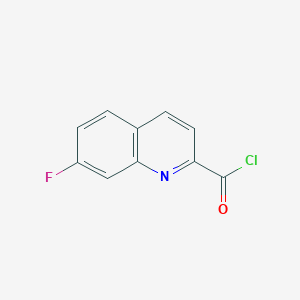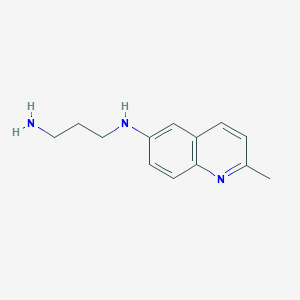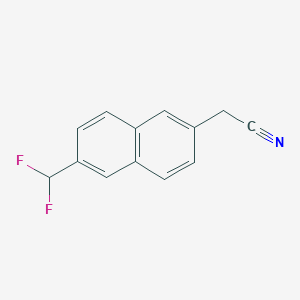
9-((2-Hydroxyethoxy)methyl)hypoxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((2-Hydroxyethoxy)methyl)hypoxanthine, also known as acyclovir, is a synthetic purine nucleoside analog derived from guanine. It is widely recognized for its potent antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has revolutionized antiviral therapy due to its high selectivity and low cytotoxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)hypoxanthine typically involves the alkylation of guanine. One common method includes the reaction of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane[2][2].
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
9-((2-Hydroxyethoxy)methyl)hypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various acyclic nucleoside analogs with modified antiviral properties .
科学研究应用
9-((2-Hydroxyethoxy)methyl)hypoxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: This compound is extensively used in virology research to study the mechanisms of viral replication and inhibition.
Medicine: Acyclovir is a cornerstone in the treatment of herpes simplex virus infections, varicella-zoster virus infections, and other viral diseases.
Industry: It is used in the pharmaceutical industry for the production of antiviral medications.
作用机制
The antiviral activity of 9-((2-Hydroxyethoxy)methyl)hypoxanthine is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is further converted to the diphosphate and triphosphate forms by cellular enzymes. The triphosphate form inhibits viral DNA polymerase, preventing the elongation of the viral DNA chain and thereby halting viral replication .
相似化合物的比较
Similar Compounds
Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar indications as acyclovir.
Uniqueness
9-((2-Hydroxyethoxy)methyl)hypoxanthine is unique due to its high selectivity for viral thymidine kinase and low cytotoxicity, making it a preferred choice for treating herpesvirus infections .
属性
CAS 编号 |
91897-95-9 |
|---|---|
分子式 |
C8H10N4O3 |
分子量 |
210.19 g/mol |
IUPAC 名称 |
9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O3/c13-1-2-15-5-12-4-11-6-7(12)9-3-10-8(6)14/h3-4,13H,1-2,5H2,(H,9,10,14) |
InChI 键 |
ZVDRGNVLDKKGAR-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


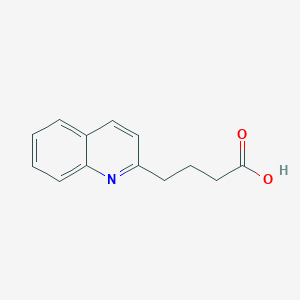
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

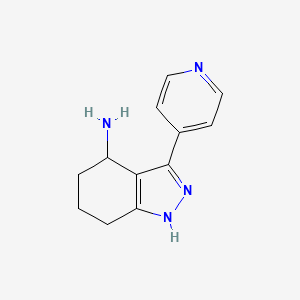
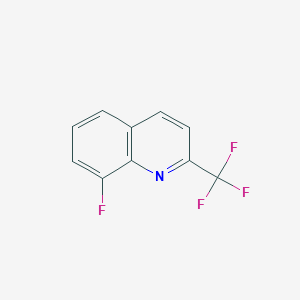
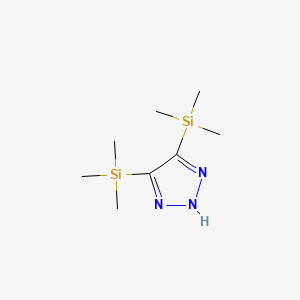
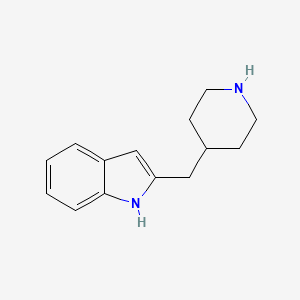

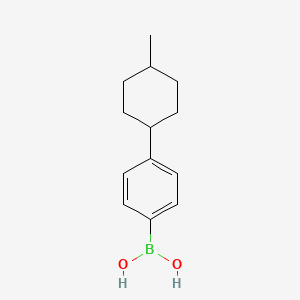
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
